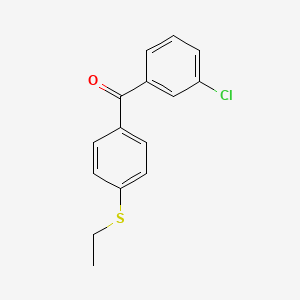

3-Chloro-4'-(ethylthio)benzophenone

Descripción general

Descripción

3-Chloro-4’-(ethylthio)benzophenone is a chemical compound with the IUPAC name (3-chlorophenyl)[4-(ethylsulfanyl)phenyl]methanone . It has a molecular weight of 276.79 and its molecular formula is C15H13ClOS .

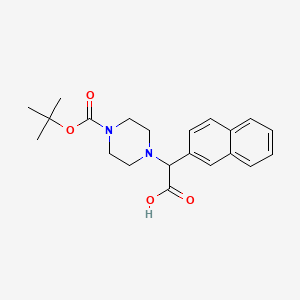

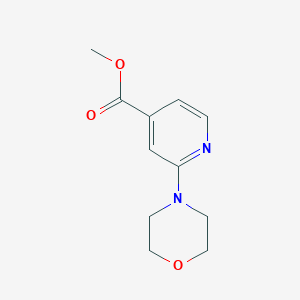

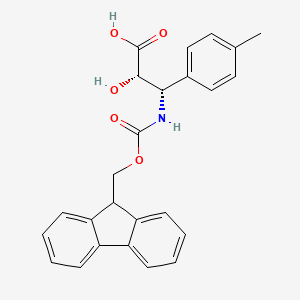

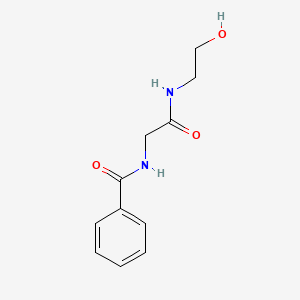

Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-(ethylthio)benzophenone consists of two phenyl rings connected by a carbonyl group . One of the phenyl rings has a chlorine atom at the 3-position, and the other phenyl ring has an ethylthio group at the 4-position .Physical And Chemical Properties Analysis

3-Chloro-4’-(ethylthio)benzophenone has a molecular weight of 276.79 . Its linear formula is C15H13ClOS .Aplicaciones Científicas De Investigación

Kinetic Studies and Catalysis

A Kinetic Study of the Conjugate Addition of Benzenethiol to Cyclic Enones

This research explores the catalytic properties of a phenyl-substituted uranyl-salophen compound, emphasizing its high turnover efficiency in the Et3N-assisted addition of benzenethiol to enones. The study delves into the mechanism involving the base-activated thiol and enone-metal catalyst complex, highlighting the role of the binding energy from the aromatic sidearm of the catalyst in enhancing catalyst-substrate and catalyst-transition state complementarity (V. van Axel Castelli et al., 2007).

Degradation Studies

Degradation of Benzophenone-3 by Ozonation in Aqueous Solution

This study provides a comprehensive analysis of the kinetics, intermediates, and toxicity of Benzophenone-3 (BP-3) degradation via ozonation. It evaluates the reaction kinetics with molecular ozone and hydroxyl radical, identifying multiple intermediates and assessing the efficiency and toxicity reduction through the ozonation process, suggesting its potential limitations and the need for combining other methods for effective degradation (Yangling Guo et al., 2016).

Oxidation of Benzophenone-3 in Aqueous Solution by Potassium Permanganate

Focusing on the endocrine-disrupting effects of BP-3, this research investigates its oxidation by KMnO4 under various conditions. The study identifies the main oxidation processes, including hydroxylation and direct oxidation, while also evaluating the degradation efficiency and the influence of water quality factors. The significant reduction in acute and chronic toxicities post-treatment suggests KMnO4 as a promising BP-3 removal technique (Wanming Cao et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

(3-chlorophenyl)-(4-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXECCTFHEDCJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373930 | |

| Record name | 3-Chloro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4'-(ethylthio)benzophenone | |

CAS RN |

844884-99-7 | |

| Record name | 3-Chloro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

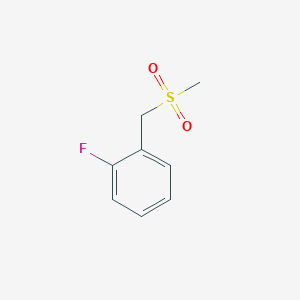

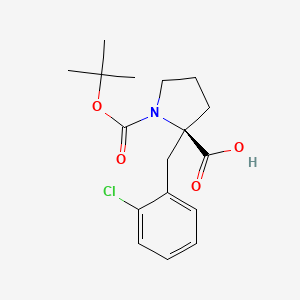

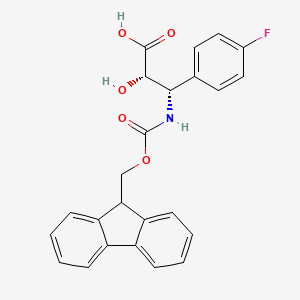

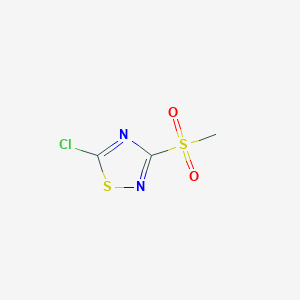

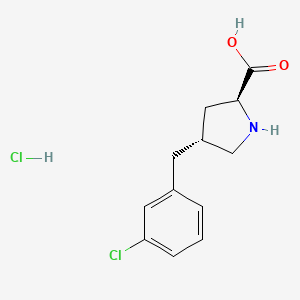

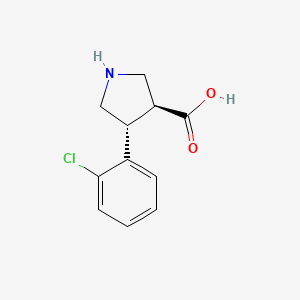

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1597737.png)